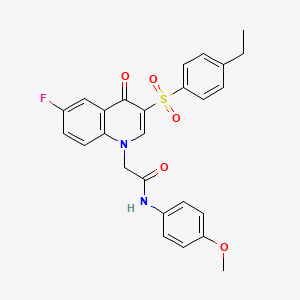![molecular formula C16H24N4O3S B2675873 2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251603-00-5](/img/structure/B2675873.png)
2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a heterocyclic compound . Its IUPAC name is 6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . The compound has a molecular weight of 296.35 .
Synthesis Analysis
The synthesis of triazole derivatives, which includes the compound , is a topic of ongoing research . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds, including the one , are known for their versatile biological activities, which is due to their ability to bind with a variety of enzymes and receptors in the biological system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.35 .Scientific Research Applications
Synthesis and Biological Activity
A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been synthesized and characterized, demonstrating good antifungal and insecticidal activities. Notably, certain derivatives showed high inhibition rates against specific fungal strains and significant mortality against pests like Plutella xylostella and Helicoverpa armigera. This suggests potential applications in agricultural pest management and fungicide development (Xu et al., 2017).
Herbicidal Activity
Compounds with a similar structural framework have exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates their utility in weed control, offering a targeted approach to enhance crop protection and yield (Moran, 2003).
Analgesic Properties
Research on related compounds has explored their structural characterization and analgesic properties, providing valuable insights into their potential therapeutic applications. The study of isothiazolopyridines, for example, helps understand the relationship between molecular structure and analgesic efficacy, which could guide the design of new pain-relief medications (Karczmarzyk & Malinka, 2008).
Drug Delivery
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage has been investigated, highlighting a novel drug delivery mechanism. This research underscores the potential of such compounds in enhancing the solubility and bioavailability of therapeutic agents, particularly in cancer treatment (Mattsson et al., 2010).
Antimicrobial and Surface Activity
Novel 1,2,4-triazole derivatives have demonstrated antimicrobial activity and can be used as surface active agents. This underscores their potential in developing new antimicrobial formulations for healthcare and industrial applications (El-Sayed, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-12(2)10-20-16(21)19-11-14(4-5-15(19)17-20)24(22,23)18-8-6-13(3)7-9-18/h4-5,11-13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKGUKFWLFNUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


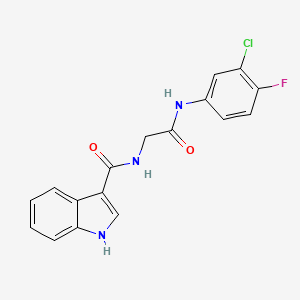

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)
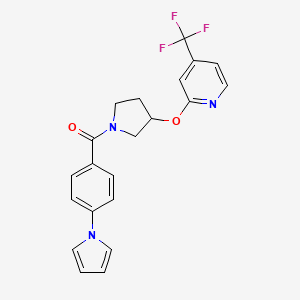
![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)
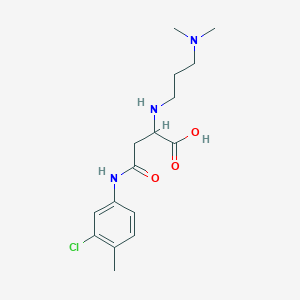
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
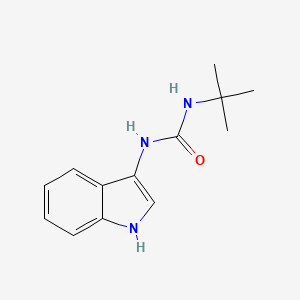
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
